1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
Overview
Description
Synthesis Analysis
The synthesis of POPC and its deuterated variants involves both chemical and enzyme-assisted methods. Yepuri et al. (2016) discussed a chemical deuteration method for the asymmetric synthesis of perdeuterated POPC, enhancing isotopic contrast for structural studies using neutron techniques (Yepuri et al., 2016). Bogojevic and Leung (2020) presented an enzyme-assisted synthesis providing high purity chain-deuterated POPC, combining the benefits of chemical efficiency and biocatalytic specificity (Bogojevic & Leung, 2020).
Molecular Structure Analysis
The molecular structure of POPC has been characterized through various techniques, including neutron reflectometry and NMR spectroscopy, to understand its role in membrane structure and dynamics. For instance, neutron reflectometry was used to determine the neutron scattering length density profile of the lipid, highlighting the distinct contrast between acyl chains and head groups in different solvent environments (Yepuri et al., 2016).
Chemical Reactions and Properties
POPC's chemical properties, such as its interaction with enzymes like phospholipase A2, reflect its biological relevance. For example, Yamauchi et al. (1996) synthesized a dimeric version of POPC, illustrating its substrate nature for phospholipase A2 and its role in generating products like dotriacontanedioic acid (Yamauchi et al., 1996).
Physical Properties Analysis
The physical properties of POPC, such as phase behavior and membrane dynamics, have been studied using differential scanning calorimetry and NMR spectroscopy. Santarén et al. (1982) investigated the thermotropic behavior of POPC and its isomers, revealing differences in transition temperatures and enthalpies, indicative of membrane fluidity and phase separation phenomena (Santarén et al., 1982).
Chemical Properties Analysis
POPC's chemical properties, including its aggregation behavior and interaction with metal ions, have been explored to understand its functionality in nonaqueous solutions and its structural significance in cell membranes. Wen et al. (2004) studied POPC aggregation in nonaqueous solvents, providing insights into its critical aggregation concentration and the structure of aggregates (Wen et al., 2004).
Scientific Research Applications
Structural Studies of Multicomponent Membranes : Perdeuterated POPC provides improved isotopic contrast for detailed structural studies of multicomponent membranes, making it a promising lipid for structural studies (Yepuri et al., 2016).
Characteristics of Monolayers : Monolayers of POPC can be compressed to near-zero surface tensions, with specific behaviors observed in the presence of other phospholipids and ions (Fleming et al., 1983).
Physical Properties of Phospholipid Bilayers : Oxidation of phospholipid bilayers, including POPC, affects their hydration, mobility, and lateral diffusion, impacting their physical properties (Beranová et al., 2010).
Carbon Nanotube Supported Bilayers : POPC can be used to form single phospholipid bilayer membranes on carbon nanotubes, with potential applications in biomaterials, biosensors, and biophysics (Gagner et al., 2006).
Effects on Membrane Dynamics and Organization : The structural modification of POPC influences the properties of lipid bilayers, such as phase transitions, membrane fluidity, and molecular organization (Perly et al., 1985).
Analytical Methods for Phosphatidylcholines : POPC has been a subject of research in developing analytical methods for the structural characterization of phosphatidylcholines, improving our understanding of these molecules (Stutzman et al., 2013).
Lipid Mixtures and Membrane Properties : POPC has been studied in mixed lipid systems, demonstrating its influence on the mixing properties and phase behavior of lipid bilayers (Ahn & Yun, 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJKGGKOPKCXLL-VYOBOKEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101029642 | |
Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101029642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
760.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PC(16:0/18:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0007972 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | |
CAS RN |
26853-31-6 | |
Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26853-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026853316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101029642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(Z)-[4-oxido-9-oxo-7-(palmitoylmethyl)-3,5,8-trioxa-4-phosphahexacos-17-enyl)trimethylammonium 4-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.673 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PALMITOYL-2-OLEOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE895536Y5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PC(16:0/18:1(9Z)) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0007972 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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